molecular formula C16H21N3O4S B2422414 (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2035019-19-1

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2422414
CAS No.: 2035019-19-1
M. Wt: 351.42
InChI Key: FERVNCLBBKUNQD-SNAWJCMRSA-N
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Description

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is structurally similar to certain κ-opioid receptor (KOR) antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which have been characterized for their high affinity and selectivity towards KORs. Studies have shown that such compounds demonstrate potential in treating depression and addiction disorders by blocking KOR and μ-opioid receptor (MOR) agonist-induced analgesia and exhibiting antidepressant-like efficacy in animal models. The compounds also attenuated behavioral effects of stress and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

Enaminone Derivatives and Anticonvulsant Activity

Compounds structurally related to this compound, particularly enaminones derived from cyclic β-dicarbonyl precursors, have been synthesized and evaluated for anticonvulsant activity. These novel enaminones have shown potent anticonvulsant activity in various models, with some compounds displaying significant potency without neurotoxicity. The most active analogs in this series have demonstrated protection in the maximal electroshock (MES) seizure test in rats, indicating their potential as effective anticonvulsant agents with minimal side effects (Edafiogho et al., 1992).

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-17-15(20)5-4-10-18-16(21)13-6-8-14(9-7-13)24(22,23)19-11-2-3-12-19/h4-9H,2-3,10-12H2,1H3,(H,17,20)(H,18,21)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERVNCLBBKUNQD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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